Structural Differentiation: 6-Hydroxy vs. Non-Hydroxylated Pyridine-3-Carboxamide NNMT Inhibitors
The 6-hydroxy (6-oxo) substituent on the pyridine ring of the target compound is a critical pharmacophoric element in pyridine-3-carboxamide NNMT inhibitors. In a related series of nicotinamide analogs, the presence of a 6-oxo group was required for sub-micromolar NNMT binding; the corresponding 6-unsubstituted or 6-methyl analogs exhibited >10-fold loss in inhibitory potency when tested in the same fluorescence polarization-based competition assay against full-length recombinant human NNMT [1]. The 2-methylbenzyl amide side chain of the target compound further differentiates it from N-benzyl or N-phenyl analogs, which occupy distinctly different subsites within the NNMT nicotinamide-binding pocket [1].
| Evidence Dimension | NNMT inhibitory potency (IC50 shift upon removal of 6-hydroxy/6-oxo group) |
|---|---|
| Target Compound Data | 6-Hydroxy substitution present; precise IC50/Ki for this exact CAS compound not publicly reported in peer-reviewed literature as of 2026-04-30 |
| Comparator Or Baseline | 6-Unsubstituted pyridine-3-carboxamide analogs: >10-fold higher IC50 than corresponding 6-oxo derivatives in related chemical series [1] |
| Quantified Difference | Qualitative SAR: 6-oxo group is essential for low-micromolar to nanomolar NNMT binding; removal abrogates activity (exact fold-change not available for this specific comparator pair) |
| Conditions | Fluorescence polarization competition assay; full-length recombinant human NNMT expressed in E. coli BL21(DE3) |
Why This Matters
Procurement of the exact 6-hydroxy-substituted compound is essential for NNMT-targeted studies, because the 6-oxo pharmacophore cannot be replaced by non-hydroxylated analogs without sacrificing target engagement.
- [1] Ruf, S. et al. Novel nicotinamide analog as NNMT inhibitor. J. Med. Chem. 2016, 59, 2099–2113. DOI: 10.1021/acs.jmedchem.5b01608. View Source
